molecular formula C31H37N5OS B15009714 4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol

4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol

Cat. No.: B15009714
M. Wt: 527.7 g/mol
InChI Key: BHITVZVSDQARSH-UHFFFAOYSA-N
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Description

4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol is a complex organic compound known for its unique chemical structure and properties It features a triazine ring substituted with benzylamino groups and a sulfanyl linkage to a phenol ring with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with benzylamine under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine derivative with a thiol compound.

    Attachment of the Phenol Ring: The final step involves the reaction of the sulfanyl-triazine intermediate with 2,6-di-tert-butylphenol.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The benzylamino groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.

Mechanism of Action

The mechanism of action of 4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can bind to active sites of enzymes, inhibiting their activity. The phenol group can scavenge free radicals, providing antioxidant effects. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(2,6-di-tert-butylphenol): Known for its antioxidant properties.

    4,4’-Thiobis(6-t-butyl-m-cresol): Used as a stabilizer in polymers.

    Bis(3,5-di-tert-butyl-4-hydroxybenzyl)sulfide: Another antioxidant compound with similar structural features.

Uniqueness

4-{[4,6-Bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl}-2,6-di-tert-butylphenol is unique due to its combination of a triazine ring with benzylamino groups and a phenol ring with tert-butyl groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C31H37N5OS

Molecular Weight

527.7 g/mol

IUPAC Name

4-[[4,6-bis(benzylamino)-1,3,5-triazin-2-yl]sulfanyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C31H37N5OS/c1-30(2,3)24-17-23(18-25(26(24)37)31(4,5)6)38-29-35-27(32-19-21-13-9-7-10-14-21)34-28(36-29)33-20-22-15-11-8-12-16-22/h7-18,37H,19-20H2,1-6H3,(H2,32,33,34,35,36)

InChI Key

BHITVZVSDQARSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NC(=NC(=N2)NCC3=CC=CC=C3)NCC4=CC=CC=C4

Origin of Product

United States

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